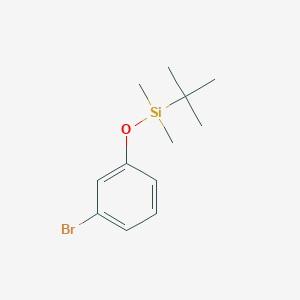

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Beschreibung

BenchChem offers high-quality (3-Bromophenoxy)(tert-butyl)dimethylsilane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Bromophenoxy)(tert-butyl)dimethylsilane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

(3-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRHMVJJJGUHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460296 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-56-5 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(3-Bromophenoxy)(tert-butyl)dimethylsilane CAS number and properties

For: Researchers, Scientists, and Drug Development Professionals

Introduction

(3-Bromophenoxy)(tert-butyl)dimethylsilane, a member of the silyl ether family of compounds, is a valuable intermediate in organic synthesis. Its utility stems from the presence of two key functional groups: a tert-butyldimethylsilyl (TBDMS) ether and a bromo-substituted aromatic ring. The TBDMS group serves as a robust and sterically hindered protecting group for the phenolic hydroxyl group, allowing for selective reactions at other sites of a molecule. The bromo substituent, in turn, provides a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are fundamental in the construction of complex molecular architectures, including active pharmaceutical ingredients (APIs).

This technical guide provides a comprehensive overview of the chemical and physical properties, a detailed synthesis protocol, safety and handling information, and the applications of (3-Bromophenoxy)(tert-butyl)dimethylsilane in research and development.

Chemical and Physical Properties

The properties of (3-Bromophenoxy)(tert-butyl)dimethylsilane are summarized in the table below. It is a colorless liquid at room temperature and is sensitive to moisture.

| Property | Value | Source |

| CAS Number | 65423-56-5 | [1] |

| Molecular Formula | C₁₂H₁₉BrOSi | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| IUPAC Name | (3-bromophenoxy)-tert-butyl-dimethylsilane | [1] |

| Synonyms | 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, 3-Bromophenyl tert-butyldimethylsilyl ether | [1] |

| Physical Form | Liquid (at 20°C) | [2] |

| Boiling Point | 66°C | [2] |

| Density | ~1.174 g/mL at 25°C (estimated based on the 4-bromo isomer) | |

| Refractive Index | 1.50-1.51 | [2] |

Synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane

The synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane is typically achieved through the silylation of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base. The following protocol is a standard and effective method.

Experimental Protocol

Materials and Reagents:

-

3-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous DMF.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature. The reaction is typically exothermic.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting material (3-bromophenol) is consumed.

-

Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and wash with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid and remove excess imidazole.

-

Extraction: Separate the organic layer and wash it sequentially with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude (3-Bromophenoxy)(tert-butyl)dimethylsilane can be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate solvent system, to afford the pure product as a colorless liquid.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Safety and Handling

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity | GHS07 | Warning | H335: May cause respiratory irritation |

Handling Recommendations:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from sources of ignition.

-

Store in a tightly sealed container in a cool, dry place.

-

This compound is moisture-sensitive; handle under an inert atmosphere where possible.[3]

Applications in Research and Drug Development

The primary application of (3-Bromophenoxy)(tert-butyl)dimethylsilane in research and drug development lies in its role as a versatile building block in multi-step organic synthesis.

-

Protecting Group: The TBDMS ether is a robust protecting group for the phenolic hydroxyl. It is stable to a wide range of reaction conditions, including those involving organometallic reagents and many non-acidic reagents, allowing for chemical modifications at other positions of the molecule. The TBDMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Cross-Coupling Reactions: The bromo substituent on the aromatic ring serves as a key functional group for carbon-carbon and carbon-heteroatom bond formation. This enables the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in various palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex organic molecules, including pharmaceuticals.

-

Synthesis of Biologically Active Molecules: While specific examples in marketed drugs are not prominently documented, this compound and its analogs are used in the synthesis of a wide array of research compounds and potential drug candidates. The ability to introduce the silyl-protected hydroxyphenyl moiety into a target molecule, and then either deprotect it to reveal the phenol or use the bromo group for further elaboration, makes it a valuable synthetic intermediate.

Conclusion

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a key chemical intermediate with significant applications in organic synthesis, particularly in the fields of medicinal chemistry and drug development. Its bifunctional nature, combining a stable protecting group and a reactive handle for cross-coupling, provides chemists with a powerful tool for the construction of complex molecular frameworks. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in the laboratory.

References

An In-depth Technical Guide to (3-Bromophenoxy)(tert-butyl)dimethylsilane: Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Bromophenoxy)(tert-butyl)dimethylsilane, a member of the silyl ether family, serves as a crucial intermediate in organic synthesis. Its utility lies in the protection of the phenolic hydroxyl group of 3-bromophenol, enabling a wide range of chemical transformations on other parts of the molecule without unintended reactions. The tert-butyldimethylsilyl (TBDMS) group offers a robust shield under various conditions, yet can be selectively removed when desired. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, including a detailed experimental protocol, a summary of its chemical and physical properties, and a discussion of its role in synthetic chemistry. While specific, detailed spectral data for this particular isomer is not widely available in the public domain, this guide presents a representative synthesis and general characterization principles based on established chemical knowledge of silyl ethers.

Chemical Properties and Data

A summary of the key chemical and physical properties for (3-Bromophenoxy)(tert-butyl)dimethylsilane is provided below.

| Property | Value |

| Chemical Formula | C₁₂H₁₉BrOSi |

| Molecular Weight | 287.27 g/mol |

| CAS Number | 65423-56-5 |

| Appearance | Expected to be a liquid |

| Synonyms | 1-Bromo-3-(tert-butyldimethylsilyloxy)benzene, 3-Bromophenyl tert-butyldimethylsilyl ether |

Synthesis

The synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane is typically achieved through the silylation of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl). This reaction is commonly facilitated by a base, such as imidazole, in an aprotic solvent like dimethylformamide (DMF).

Reaction Scheme

Caption: General reaction scheme for the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Experimental Protocol

This protocol is adapted from established procedures for the silylation of phenols.

Materials:

-

3-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-bromophenol (1.0 eq).

-

Dissolve the 3-bromophenol in anhydrous DMF.

-

Add imidazole (2.0-2.5 eq) to the solution and stir until it dissolves.

-

Slowly add a solution of tert-butyldimethylsilyl chloride (1.1-1.2 eq) in anhydrous DMF to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete (typically after several hours), quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to afford pure (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Characterization

The structure and purity of the synthesized (3-Bromophenoxy)(tert-butyl)dimethylsilane are confirmed using various spectroscopic techniques. While a comprehensive, publicly available dataset for this specific isomer is limited, the expected characteristic signals are outlined below based on the known spectra of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 3-bromophenyl group and the protons of the tert-butyl and dimethylsilyl groups.

-

Aromatic Protons: Signals in the range of δ 6.8-7.4 ppm, with multiplicities and coupling constants characteristic of a 1,3-disubstituted benzene ring.

-

tert-Butyl Protons: A singlet at approximately δ 1.0 ppm, integrating to 9 protons.

-

Dimethyl Protons: A singlet at approximately δ 0.2 ppm, integrating to 6 protons.

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbons of the aromatic ring and the tert-butyldimethylsilyl group.

-

Aromatic Carbons: Signals in the aromatic region (δ 115-160 ppm), including the carbon attached to the bromine (expected at a lower field) and the carbon attached to the silyloxy group (expected at a higher field).

-

tert-Butyl Carbons: A signal for the quaternary carbon around δ 26 ppm and a signal for the methyl carbons around δ 18 ppm.

-

Dimethylsilyl Carbons: A signal for the methyl carbons attached to silicon, typically appearing at a high field (around δ -4 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide information about the functional groups present in the molecule.

-

C-O-Si Stretching: A strong absorption band in the region of 1250-1000 cm⁻¹.

-

Si-C Stretching: Characteristic bands around 840-780 cm⁻¹.

-

Aromatic C-H Stretching: Signals above 3000 cm⁻¹.

-

Aromatic C=C Stretching: Bands in the region of 1600-1450 cm⁻¹.

-

C-Br Stretching: A signal in the fingerprint region, typically below 700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum is expected to show the molecular ion peak (M⁺) and a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). A prominent fragment ion corresponding to the loss of the tert-butyl group ([M-57]⁺) is also anticipated.

Applications in Organic Synthesis

(3-Bromophenoxy)(tert-butyl)dimethylsilane is primarily utilized as a protected form of 3-bromophenol in multi-step organic syntheses. The TBDMS group's stability to a variety of reagents allows for selective reactions at other positions of the molecule.

General Workflow in Synthesis

The use of (3-Bromophenoxy)(tert-butyl)dimethylsilane typically follows a protection-reaction-deprotection sequence.

Caption: A logical workflow demonstrating the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

This protected intermediate can undergo various reactions, such as metal-halogen exchange to form a Grignard or lithiated species, or participate in cross-coupling reactions like Suzuki or Heck couplings, leveraging the reactivity of the bromo substituent. Following these transformations, the TBDMS group can be readily removed using fluoride reagents like tetrabutylammonium fluoride (TBAF), or under acidic conditions, to reveal the free phenol in the final product. This strategy is invaluable in the synthesis of complex molecules, including pharmaceuticals and other biologically active compounds.

Conclusion

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a valuable synthetic intermediate that facilitates complex molecular construction by providing robust protection for the phenolic hydroxyl group. While detailed, publicly accessible characterization data for this specific compound is not abundant, its synthesis and properties can be reliably predicted based on the well-established chemistry of silyl ethers. The experimental protocol and characterization guidelines provided in this document serve as a valuable resource for researchers in organic synthesis and drug development.

An In-depth Technical Guide to (4-bromophenoxy)-tert-butyl-dimethylsilane (C12H19BrOSi)

For Researchers, Scientists, and Drug Development Professionals

Introduction and IUPAC Nomenclature

The chemical formula C12H19BrOSi represents several isomeric structures. The most prominent and frequently utilized isomer in research and synthesis is (4-bromophenoxy)-tert-butyl-dimethylsilane .[1][2] This compound is a silyl ether, a class of molecules widely employed in organic chemistry.[2] Silyl ethers are valued for their utility as protecting groups for alcohols and phenols, enabling complex multi-step syntheses by masking the reactivity of the hydroxyl group under a variety of reaction conditions.[2][3]

The structure of (4-bromophenoxy)-tert-butyl-dimethylsilane features a tert-butyldimethylsilyl (TBDMS) group attached to the oxygen of a 4-bromophenol. This bifunctional nature, possessing both a silyl ether and an aryl bromide, makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the fields of medicinal chemistry and material science. The aryl bromide moiety serves as a handle for various cross-coupling reactions, a cornerstone of modern drug discovery for the formation of carbon-carbon and carbon-heteroatom bonds.[4][5][6]

Other isomers of C12H19BrOSi include (3-bromophenoxy)-tert-butyl-dimethylsilane and (2-bromophenoxy)-tert-butyl-dimethylsilane, which differ in the position of the bromine atom on the phenyl ring.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of (4-bromophenoxy)-tert-butyl-dimethylsilane is provided in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Properties

| Property | Value | Reference |

| IUPAC Name | (4-bromophenoxy)-tert-butyl-dimethylsilane | [2] |

| CAS Number | 67963-68-2 | [1] |

| Molecular Formula | C12H19BrOSi | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| Appearance | Clear colorless to light yellow liquid | |

| Density | 1.174 g/mL at 25 °C | [1] |

| Boiling Point | 137 °C at 25 mmHg | [1] |

| Refractive Index | n20/D 1.511 | [1] |

| Flash Point | 12 °C (53.6 °F) - closed cup | [1] |

Table 2: Spectroscopic Data

| Spectrum Type | Data | Reference |

| ¹H NMR (CDCl₃, 60 MHz) | δ 7.13 (d, 2H), 6.25 (d, 2H), 0.93 (s, 9H), 0.16 (s, 6H) | [7] |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 154.78, 132.26, 121.68, 113.60, 25.61, 18.16, -4.50 | [7] |

Synthesis of (4-bromophenoxy)-tert-butyl-dimethylsilane

The most common and efficient method for the synthesis of (4-bromophenoxy)-tert-butyl-dimethylsilane is the silylation of 4-bromophenol using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Experimental Protocol: Silylation of 4-Bromophenol

This protocol is based on a well-documented procedure for the protection of phenols.[7]

Materials:

-

4-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Dimethylformamide (DMF), anhydrous

-

60/80 Petrol

-

Diethyl ether

-

1 M Sodium hydroxide (NaOH) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of 4-bromophenol (12.1 g, 0.07 mol) and imidazole (16.5 g, 0.24 mol) in anhydrous dimethylformamide (50 cm³), add tert-butyldimethylsilyl chloride (15.0 g, 0.1 mol).

-

Stir the mixture magnetically at room temperature for 48 hours.

-

Add water (5 cm³) and 60/80 petrol (50 cm³), and continue stirring for 1 hour.

-

Add additional water (100 cm³) and transfer the mixture to a separatory funnel.

-

Separate the phases and extract the aqueous phase twice with a 1:1 mixture of 60/80 petrol and diethyl ether (100 cm³ each).

-

Combine the organic phases and wash successively with water, 1 M aqueous NaOH solution, water, and finally with saturated NaCl solution.

-

Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the residue by distillation to yield (4-bromophenoxy)-tert-butyl-dimethylsilane as a colorless oil.

Expected Yield: Approximately 98%[7]

Synthesis Workflow Diagram

Caption: Synthesis workflow for (4-bromophenoxy)-tert-butyl-dimethylsilane.

Applications in Research and Drug Development

(4-bromophenoxy)-tert-butyl-dimethylsilane is a versatile intermediate with significant applications in organic synthesis, particularly in the context of drug discovery and development. Its utility stems from the two key functional groups: the silyl ether and the aryl bromide.

As a Protecting Group: The tert-butyldimethylsilyl (TBDMS) ether is a robust protecting group for the phenolic hydroxyl group. It is stable to a wide range of reaction conditions, including those involving organometallic reagents and many oxidizing and reducing agents. This allows for chemical transformations to be carried out on other parts of a molecule without affecting the phenol. The TBDMS group can be selectively removed under mild conditions, typically using a fluoride source such as tetrabutylammonium fluoride (TBAF), or under acidic conditions.

As a Synthetic Intermediate: The aryl bromide functionality is a key feature for its use in drug development. It serves as a precursor in various palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig amination reactions.[4][5][6] These reactions are fundamental in medicinal chemistry for constructing the complex molecular scaffolds of many pharmaceutical agents. By using (4-bromophenoxy)-tert-butyl-dimethylsilane, a protected phenolic moiety can be incorporated into a larger molecule, which can then be deprotected in a later synthetic step to reveal the free phenol. This free phenol can be a crucial pharmacophore for biological activity.

Logical Relationship in Multi-Step Synthesisdot

References

- 1. (4-苯氧基溴)-叔丁基二甲基硅烷 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Silyl ether - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of silicon in drug discovery: a review - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D4MD00169A [pubs.rsc.org]

Physical and chemical properties of 3-Bromophenyl tert-butyldimethylsilyl ether

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 3-Bromophenyl tert-butyldimethylsilyl ether. It includes detailed experimental protocols for its synthesis and common reactions, alongside essential safety information. This document is intended to serve as a valuable resource for professionals in research and development who utilize this versatile silyl ether in their synthetic endeavors.

Chemical Identity and Physical Properties

3-Bromophenyl tert-butyldimethylsilyl ether is a halosilyl ether that serves as a key intermediate in organic synthesis, particularly in the formation of complex aromatic compounds through cross-coupling reactions. Its chemical structure features a bromine atom on the phenyl ring, which provides a reactive handle for various transformations, while the bulky tert-butyldimethylsilyl (TBS) group protects the phenolic hydroxyl functionality.

Table 1: Identifiers and Key Properties

| Identifier | Value |

| CAS Number | 65423-56-5[1] |

| Molecular Formula | C₁₂H₁₉BrOSi[1] |

| Molecular Weight | 287.27 g/mol [1] |

| IUPAC Name | (3-bromophenoxy)(tert-butyl)dimethylsilane[2] |

Table 2: Physical and Chemical Properties

| Property | Value |

| Appearance | Clear colorless liquid |

| Boiling Point | No specific data available. Estimated based on similar compounds such as (4-Bromophenoxy)-tert-butyldimethylsilane (137 °C at 25 mmHg)[3] and (3-Bromopropoxy)-tert-butyldimethylsilane (182 °C). |

| Density | No specific data available. Estimated based on similar compounds such as (4-Bromophenoxy)-tert-butyldimethylsilane (1.174 g/mL at 25 °C)[3] and (3-Bromopropoxy)-tert-butyldimethylsilane (1.093 g/mL at 25 °C). |

| Refractive Index (n²⁰/D) | 1.5070-1.5110[1] |

| Solubility | Soluble in organic solvents such as chloroform.[4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization and purity assessment of 3-Bromophenyl tert-butyldimethylsilyl ether. Below are the expected spectroscopic signatures based on its structure and data from analogous compounds.

2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the tert-butyl and dimethylsilyl protons of the TBS group, as well as signals for the aromatic protons. The bulky tert-butyl group typically appears as a singlet around 0.9-1.0 ppm, and the two methyl groups on the silicon atom appear as a singlet around 0.1-0.2 ppm. The aromatic protons will appear in the range of 6.8-7.5 ppm, with splitting patterns dependent on the substitution.

-

¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the TBS group and the aromatic carbons. The tert-butyl carbons typically resonate at approximately 26 ppm (quaternary) and 18 ppm (methyls), while the silicon-attached methyl carbons appear at around -4 ppm. The aromatic carbons will have shifts in the range of 115-160 ppm.

2.2. Infrared (IR) Spectroscopy

The IR spectrum of 3-Bromophenyl tert-butyldimethylsilyl ether is expected to exhibit characteristic absorption bands for the C-O-Si linkage, aromatic C-H and C=C bonds, and the C-Br bond. Key expected peaks include:

-

Si-O-C stretching: ~1250 cm⁻¹ and ~1100 cm⁻¹

-

Aromatic C=C stretching: ~1600-1450 cm⁻¹

-

Aromatic C-H stretching: ~3100-3000 cm⁻¹

-

C-Br stretching: ~700-500 cm⁻¹

2.3. Mass Spectrometry (MS)

The mass spectrum of this compound will show a characteristic isotopic pattern for the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). The molecular ion peak [M]⁺ would be expected at m/z 286 and 288. A prominent fragment is often the loss of the tert-butyl group ([M-57]⁺), which is a common fragmentation pathway for TBS ethers.[5]

Synthesis and Reactivity

The tert-butyldimethylsilyl group is a robust protecting group for alcohols, offering stability under a wide range of reaction conditions.[6]

3.1. Synthesis of 3-Bromophenyl tert-butyldimethylsilyl ether

This compound is typically synthesized by the reaction of 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

Experimental Protocol: Synthesis

-

To a solution of 3-bromophenol (1.0 equivalent) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 equivalents).

-

To this stirred solution, add tert-butyldimethylsilyl chloride (1.2 equivalents) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature overnight.

-

Pour the reaction mixture into water and extract with a mixture of diethyl ether and hexanes (1:1).

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-Bromophenyl tert-butyldimethylsilyl ether.

3.2. Chemical Reactivity and Applications

The bromine atom on the aromatic ring makes this compound a valuable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

3.2.1. Suzuki-Miyaura Coupling

3-Bromophenyl tert-butyldimethylsilyl ether can be coupled with a variety of boronic acids or their esters in the presence of a palladium catalyst and a base to form biaryl compounds.

Experimental Protocol: Suzuki-Miyaura Coupling [7]

-

In a flame-dried round-bottom flask, combine 3-Bromophenyl tert-butyldimethylsilyl ether (1.0 equivalent), the desired arylboronic acid (1.2 equivalents), and a base such as potassium carbonate (2.0 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add a degassed solvent mixture (e.g., 1,4-dioxane/water, 4:1) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 equivalents) under the inert atmosphere.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

After completion, cool the reaction to room temperature, quench with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography to obtain the desired biaryl compound.

3.2.2. Grignard Reagent Formation and Subsequent Reactions

The aryl bromide can be converted into a Grignard reagent by reacting with magnesium metal. This organometallic intermediate can then be used to react with various electrophiles, such as aldehydes, ketones, and carbon dioxide, to form new carbon-carbon bonds.

Experimental Protocol: Grignard Reaction [8]

-

Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (argon or nitrogen).

-

Activate magnesium turnings (1.1 equivalents) in a flame-dried flask.

-

Add a solution of 3-Bromophenyl tert-butyldimethylsilyl ether (1.0 equivalent) in anhydrous diethyl ether or THF dropwise to the magnesium turnings. The reaction may need to be initiated with a small crystal of iodine or gentle heating.

-

Once the Grignard reagent has formed (indicated by the consumption of magnesium and a color change), cool the reaction mixture and add the desired electrophile (e.g., an aldehyde or ketone, 1.0 equivalent) dropwise.

-

Stir the reaction mixture until the reaction is complete (monitored by TLC).

-

Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by column chromatography.

Safety Information

Table 3: GHS Hazard Information (Predicted)

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H315: Causes skin irritation.[9] H319: Causes serious eye irritation.[9] H335: May cause respiratory irritation.[9] |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]

-

P302+P352: IF ON SKIN: Wash with plenty of soap and water.[10]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

Handling and Storage:

-

Handle in a well-ventilated area.[9]

-

Store in a tightly closed container in a dry and cool place.[9]

-

Keep away from heat, sparks, and open flames.[9]

Disclaimer: The information provided in this technical guide is for informational purposes only and should not be considered as a substitute for a comprehensive safety data sheet. Always consult the latest SDS for any chemical before use and follow all recommended safety procedures.

References

- 1. L17440.06 [thermofisher.com]

- 2. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (4-Bromophenoxy)-tert-butyldimethylsilane 97 67963-68-2 [sigmaaldrich.com]

- 4. (3-BROMOPROPOXY)-TERT-BUTYLDIMETHYLSILANE Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. rsc.org [rsc.org]

- 6. dev.spectrabase.com [dev.spectrabase.com]

- 7. Page loading... [wap.guidechem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. fishersci.com [fishersci.com]

- 10. PubChemLite - (3-bromophenoxy)(tert-butyl)diphenylsilane (C22H23BrOSi) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to (3-Bromophenoxy)(tert-butyl)dimethylsilane

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane. It is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.

Core Data Presentation

The following table summarizes the key quantitative data for (3-Bromophenoxy)(tert-butyl)dimethylsilane.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₉BrOSi | [1] |

| Molecular Weight | 287.27 g/mol | [1] |

| IUPAC Name | (3-bromophenoxy)-tert-butyl-dimethylsilane | [1] |

| CAS Number | 65423-56-5 | [1] |

| Canonical SMILES | CC(C)(C)--INVALID-LINK--(C)OC1=CC(=CC=C1)Br | [1] |

| InChIKey | BFRHMVJJJGUHDI-UHFFFAOYSA-N | [1] |

Molecular Structure

The molecular structure of (3-Bromophenoxy)(tert-butyl)dimethylsilane consists of a bromophenoxy group linked to a tert-butyldimethylsilyl moiety through an oxygen atom. The bromine atom is positioned at the meta-position of the phenyl ring.

Experimental Protocols

Synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane

This protocol is adapted from a standard procedure for the silylation of phenols.[2][3][4]

Materials and Reagents:

-

3-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a stirred solution of 3-bromophenol (1.0 eq) and imidazole (2.2 eq) in anhydrous DMF, add tert-butyldimethylsilyl chloride (1.1 eq) portion-wise at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, pour the mixture into water and extract with diethyl ether.

-

Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR spectra would be acquired on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

The sample would be dissolved in an appropriate deuterated solvent, such as chloroform-d (CDCl₃).

-

Chemical shifts would be reported in parts per million (ppm) relative to the residual solvent peak.

Gas Chromatography-Mass Spectrometry (GC-MS):

-

GC-MS analysis would be performed to confirm the molecular weight and purity of the compound.

-

A gas chromatograph equipped with a suitable capillary column (e.g., a non-polar phase) would be coupled to a mass spectrometer.

-

The sample, dissolved in a volatile organic solvent, would be injected into the GC. The mass spectrometer would be operated in electron ionization (EI) mode to generate a mass spectrum.

References

Literature review on the preparation of (3-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the preparation of (3-Bromophenoxy)(tert-butyl)dimethylsilane, a valuable silyl ether intermediate in organic synthesis. Due to the limited availability of a direct experimental protocol for this specific isomer, this guide presents a detailed methodology adapted from the well-established synthesis of its close structural analog, (4-Bromophenoxy)(tert-butyl)dimethylsilane. The electronic and steric similarities between the 3-bromo and 4-bromo isomers suggest that the provided protocol is a reliable starting point for the successful synthesis of the target compound.

Core Synthesis: Silylation of 3-Bromophenol

The fundamental reaction for preparing (3-Bromophenoxy)(tert-butyl)dimethylsilane is the protection of the hydroxyl group of 3-bromophenol as a tert-butyldimethylsilyl (TBS) ether. This is typically achieved by reacting 3-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a suitable base, such as imidazole, in an aprotic polar solvent like dimethylformamide (DMF).[1][2] Imidazole plays a crucial role, not only as a proton scavenger but also by forming a highly reactive silyl-imidazolium intermediate, which is then attacked by the phenoxide.[3]

Experimental Protocol

The following protocol is adapted from the procedure for the synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane and is expected to yield the desired 3-bromo isomer with high efficiency.[1][2]

Materials and Reagents:

-

3-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous Dimethylformamide (DMF)

-

Deionized Water

-

Petroleum Ether (e.g., 60/80)

-

Diethyl Ether

-

1 M Sodium Hydroxide (NaOH) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Preparation: Dry the 3-bromophenol and imidazole in a desiccator over phosphorus pentoxide (P₂O₅) prior to use.[1]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the dried 3-bromophenol and imidazole in anhydrous DMF.

-

Addition of Silylating Agent: To the stirred solution, add tert-butyldimethylsilyl chloride (TBDMSCl) portion-wise at room temperature.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Silylations in DMF are generally faster than in less polar solvents like dichloromethane (DCM).[3]

-

Work-up: Upon completion of the reaction, add water and petroleum ether to the reaction mixture. After stirring, add more water to ensure phase separation.[1]

-

Extraction: Separate the organic and aqueous phases. Extract the aqueous phase with a mixture of petroleum ether and diethyl ether.

-

Washing: Combine the organic phases and wash successively with water, 1 M aqueous NaOH solution, water again, and finally with saturated NaCl solution.[1]

-

Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: The crude product can be purified by distillation under reduced pressure to yield (3-Bromophenoxy)(tert-butyl)dimethylsilane as a colorless oil.[1]

Quantitative Data Summary

The following table summarizes the expected reagents and products for this synthesis, with quantitative data adapted from the analogous synthesis of the 4-bromo isomer.[1]

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Moles (mol) | Mass/Volume |

| 3-Bromophenol | C₆H₅BrO | 173.01 | 0.07 | 12.1 g |

| tert-Butyl(chloro)dimethylsilane | C₆H₁₅ClSi | 150.72 | 0.1 | 15.0 g |

| Imidazole | C₃H₄N₂ | 68.08 | 0.24 | 16.5 g |

| Dimethylformamide | C₃H₇NO | 73.09 | - | 50 cm³ |

| (3-Bromophenoxy)(tert-butyl)dimethylsilane) | C₁₂H₁₉BrOSi | 287.27 | ~0.07 | ~19.8 g |

Note: The yield for the 4-bromo isomer was reported to be 98%. A similar high yield is anticipated for the 3-bromo isomer.[1]

Experimental Workflow

The logical flow of the experimental procedure is outlined in the diagram below.

Caption: Workflow for the synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

References

Technical Guide: Safe Handling and Application of (3-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety data and handling precautions for (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS No. 65423-56-5). The information herein is intended to equip laboratory personnel with the necessary knowledge to handle this chemical reagent safely and effectively in a research and development setting.

Chemical and Physical Properties

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a silyl ether commonly utilized in organic synthesis. A summary of its key physical and chemical properties is presented below.

| Property | Value | Source |

| CAS Number | 65423-56-5 | PubChem[1] |

| Molecular Formula | C₁₂H₁₉BrOSi | PubChem[1] |

| Molecular Weight | 287.27 g/mol | PubChem[1] |

| Physical Form | Liquid | AKSci[2] |

| Boiling Point | 66 °C | AKSci[2] |

| Refractive Index | 1.50-1.51 | AKSci[2] |

Safety and Hazard Information

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), (3-Bromophenoxy)(tert-butyl)dimethylsilane is classified with the following hazards:

| Hazard Class | GHS Code | Description |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

Signal Word: Warning

Hazard Pictogram:

Precautionary Statements

The following precautionary statements are recommended when handling this substance:

| Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P271 | Use only outdoors or in a well-ventilated area. |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| P312 | Call a POISON CENTER or doctor if you feel unwell. |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. |

| P362 | Take off contaminated clothing and wash it before reuse. |

| P403 + P233 | Store in a well-ventilated place. Keep container tightly closed. |

| P405 | Store locked up. |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols: General Handling and Use

While specific experimental procedures will vary depending on the reaction, the following provides a general protocol for the safe handling and use of (3-Bromophenoxy)(tert-butyl)dimethylsilane as a protecting group for a hydroxyl functionality.

Personal Protective Equipment (PPE)

Before commencing any work, ensure the following personal protective equipment is worn:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Nitrile or other suitable chemical-resistant gloves.

-

Skin and Body Protection: A laboratory coat and closed-toe shoes.

Engineering Controls

-

Work in a well-ventilated area, preferably within a chemical fume hood.

-

Ensure an eyewash station and safety shower are readily accessible.

General Handling and Storage Workflow

First Aid Measures

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

In case of skin contact: Wash off with soap and plenty of water. Get medical advice if irritation develops.

-

If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Fire-Fighting Measures

-

Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

-

Specific hazards arising from the chemical: No information available.

-

Protective equipment and precautions for firefighters: As in any fire, wear a self-contained breathing apparatus in pressure-demand, MSHA/NIOSH (approved or equivalent), and full protective gear.

Accidental Release Measures

-

Personal precautions: Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for cleaning up: Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of surplus and non-reusable solutions through a licensed disposal company. Contact a licensed professional waste disposal service to dispose of this material. Disposal must be in accordance with institutional, local, state, and federal regulations.

References

Spectroscopic and Synthetic Profile of (3-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide

For researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the spectroscopic data and synthetic methodology for the versatile silyl ether, (3-Bromophenoxy)(tert-butyl)dimethylsilane. This guide presents available data in a structured format, outlines detailed experimental protocols for its synthesis and characterization, and includes visualizations to clarify experimental workflows.

(3-Bromophenoxy)(tert-butyl)dimethylsilane , also known by its synonym 1-Bromo-3-(tert-butyldimethylsiloxy)benzene, is a valuable intermediate in organic synthesis. Its chemical identity is confirmed by the CAS Registry Number 65423-56-5, a molecular formula of C₁₂H₁₉BrOSi, and a molecular weight of 287.27 g/mol .[1][2][3][4]

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of silyl ethers of this type is expected to show characteristic signals for the tert-butyl and dimethylsilyl protons, typically in the upfield region (δ 0.0-1.5 ppm). The aromatic protons will appear in the downfield region (δ 6.5-7.5 ppm), with splitting patterns indicative of the substitution on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display signals for the aliphatic carbons of the silyl protecting group and the aromatic carbons. The carbon attached to the oxygen atom will be shifted downfield due to the deshielding effect of the oxygen.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the Si-O-C and C-H bonds. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching will appear just below 3000 cm⁻¹. The Si-O stretching vibration typically appears in the region of 1000-1100 cm⁻¹.

Mass Spectrometry (MS)

Mass spectral analysis, likely through Gas Chromatography-Mass Spectrometry (GC-MS), is expected to show the molecular ion peak [M]⁺ and characteristic fragmentation patterns.[1] A common fragmentation pathway for tert-butyldimethylsilyl ethers involves the loss of the tert-butyl group, resulting in a prominent [M-57]⁺ peak.

Table 1: Summary of Spectroscopic Data for (3-Bromophenoxy)(tert-butyl)dimethylsilane

| Spectroscopic Technique | Feature | Expected Chemical Shift / Frequency / m/z |

| ¹H NMR | Si-C(CH₃)₃ | ~1.0 ppm (singlet, 9H) |

| Si-(CH₃)₂ | ~0.2 ppm (singlet, 6H) | |

| Aromatic-H | 6.8 - 7.2 ppm (multiplet, 4H) | |

| ¹³C NMR | Si-C (CH₃)₃ | ~18 ppm |

| Si-C(C H₃)₃ | ~25 ppm | |

| Si-(C H₃)₂ | ~ -4 ppm | |

| Aromatic-C | 115 - 160 ppm | |

| IR | Ar-H Stretch | >3000 cm⁻¹ |

| C-H Stretch (Aliphatic) | <3000 cm⁻¹ | |

| C=C Stretch (Aromatic) | 1450 - 1600 cm⁻¹ | |

| Si-O-C Stretch | 1000 - 1250 cm⁻¹ | |

| MS (EI) | [M]⁺ | m/z 286/288 (reflecting Br isotopes) |

| [M - C(CH₃)₃]⁺ | m/z 229/231 (reflecting Br isotopes) |

Note: The data presented in this table is based on typical values for structurally similar compounds and awaits experimental verification for (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Experimental Protocols

The following sections detail the general procedures for the synthesis and spectroscopic analysis of silyl ethers like (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Synthesis of (3-Bromophenoxy)(tert-butyl)dimethylsilane

This procedure describes a standard method for the protection of a phenolic hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.

Materials:

-

3-Bromophenol

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole or Triethylamine (Et₃N)

-

Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethyl acetate or Diethyl ether

-

Hexanes

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromophenol (1.0 equivalent) in anhydrous DMF or DCM.

-

Add imidazole (2.2 equivalents) or triethylamine (1.5 equivalents) to the solution and stir until fully dissolved.

-

Add tert-butyldimethylsilyl chloride (1.1 equivalents) portion-wise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

-

Extract the aqueous layer with ethyl acetate or diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Caption: Synthetic workflow for (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Spectroscopic Analysis Protocols

Sample Preparation:

-

Dissolve approximately 5-10 mg of the purified (3-Bromophenoxy)(tert-butyl)dimethylsilane in about 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a standard NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or 500 MHz).

-

For ¹³C NMR, a proton-decoupled spectrum is typically acquired to simplify the spectrum to single lines for each unique carbon atom.

Sample Preparation (for liquid samples):

-

Place a drop of the neat liquid sample onto the surface of a salt plate (e.g., NaCl or KBr).

-

Gently place a second salt plate on top to create a thin film of the liquid between the plates.

-

Mount the plates in the spectrometer's sample holder.

Data Acquisition:

-

Record the IR spectrum over the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Acquire a background spectrum of the empty salt plates to subtract from the sample spectrum.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS instrument.

-

The gas chromatograph will separate the components of the sample before they enter the mass spectrometer.

-

The mass spectrometer will ionize the sample molecules (typically by electron impact, EI) and separate the resulting ions based on their mass-to-charge ratio (m/z).

Caption: General workflow for spectroscopic analysis of the title compound.

References

- 1. (3-Bromophenoxy)(tert-butyl)dimethylsilane | C12H19BrOSi | CID 11254705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 65423-56-5 (3-Bromophenoxy)(tert-butyl)dimethylsilane AKSci 0027AC [aksci.com]

- 3. 65423-56-5|(3-Bromophenoxy)(tert-butyl)dimethylsilane|BLD Pharm [bldpharm.com]

- 4. 1-BROMO-3-(TERT-BUTYLDIMETHYLSILOXY)BENZENE | 65423-56-5 [chemicalbook.com]

Commercial Suppliers of (3-Bromophenoxy)(tert-butyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial landscape for (3-Bromophenoxy)(tert-butyl)dimethylsilane (CAS No. 65423-56-5), a key building block in organic synthesis, particularly in the development of pharmaceutical compounds. This document outlines key commercial suppliers, provides guidance on typical experimental protocols for its use, and presents visual workflows to aid in procurement and application.

Commercial Availability and Supplier Information

(3-Bromophenoxy)(tert-butyl)dimethylsilane is available from a range of chemical suppliers, catering to both research and bulk quantity needs. While pricing and availability are often subject to inquiry, the following table summarizes publicly available information for several notable vendors. Purity levels are generally high, suitable for most research and development applications.

| Supplier | CAS Number | Purity/Specification | Available Quantities | Contact for Pricing |

| BLDpharm | 65423-56-5 | Inquire | Inquire | Yes |

| AKSci | 65423-56-5 | 95% min. | Inquire | Yes |

| Novachemistry | 65423-56-5 | Inquire | 10g, 100g, Bulk | Yes |

| GlobalChemMall | 65423-56-5 | High Quality | Wholesale | Yes |

| Hangzhou Dingyan Chem Co., Ltd | 65423-56-5 | ≥95% | Customized | Yes |

Note: This is not an exhaustive list, and researchers are encouraged to contact suppliers directly for the most up-to-date information on pricing, availability, and detailed specifications.

Experimental Protocols: Synthesis of Aryl Silyl Ethers

The primary application of (3-Bromophenoxy)(tert-butyl)dimethylsilane involves its role as a protecting group for phenols or as a precursor in cross-coupling reactions. The formation of the tert-butyldimethylsilyl (TBDMS) ether from a phenol is a common and crucial step in multi-step organic synthesis. Below are representative experimental protocols for this transformation.

Standard Protocol for Silylation of Phenols using TBDMSCl and Imidazole

This protocol is a widely adopted method for the protection of phenols as their TBDMS ethers.

Materials:

-

Phenol substrate (e.g., 3-bromophenol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

To a solution of the phenol (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF, add TBDMSCl (1.2 eq) portionwise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Microwave-Assisted Solvent-Free Silylation of Phenols

For a more rapid and environmentally friendly approach, microwave-assisted synthesis can be employed.[1]

Materials:

-

Phenolic compound (e.g., 3-bromophenol)

-

tert-Butyldimethylsilyl chloride (TBDMSCl)

-

Imidazole

Procedure:

-

In a microwave-transparent vessel, combine the phenolic compound (1.0 eq), TBDMSCl (1.2 eq), and imidazole (2.0 eq).[1]

-

Irradiate the mixture in a microwave reactor. A typical procedure may involve irradiation at 90W for 2 minutes, followed by a cooling period, and then a further 2 minutes of irradiation at 180W.[1]

-

After cooling, the reaction mixture can be directly purified by distillation or an aqueous workup followed by chromatography, depending on the scale and purity requirements.[1]

Visualized Workflows and Pathways

To further clarify the processes involved in sourcing and utilizing (3-Bromophenoxy)(tert-butyl)dimethylsilane, the following diagrams have been generated using Graphviz (DOT language).

Caption: A logical workflow for the procurement of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

Caption: A simplified signaling pathway for the synthesis of the target compound from 3-bromophenol.

Caption: A step-by-step experimental workflow for the silylation of a phenol.

References

The Strategic Utility of (3-Bromophenoxy)(tert-butyl)dimethylsilane in Patented Drug Discovery and Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

(3-Bromophenoxy)(tert-butyl)dimethylsilane has emerged as a versatile and valuable building block in the landscape of modern medicinal chemistry. Its unique structural features, combining a reactive bromine atom with a sterically hindered silyl ether protecting group, offer a powerful handle for sophisticated molecular engineering. This guide delves into the core patents that leverage this compound, providing a comprehensive overview of its application in the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitors. We will explore detailed experimental protocols, present quantitative data in a clear, comparative format, and visualize the key synthetic transformations and biological pathways.

Core Applications in Patented Syntheses

The primary utility of (3-Bromophenoxy)(tert-butyl)dimethylsilane lies in its ability to serve as a precursor to a variety of key intermediates. The two most prominent applications documented in the patent literature are its conversion to a boronic acid derivative for use in cross-coupling reactions and its direct use in palladium-catalyzed amination reactions.

Synthesis of 3-(tert-butyldimethylsilyloxy)phenylboronic acid: A Gateway to Biaryl Structures

A pivotal transformation involving (3-Bromophenoxy)(tert-butyl)dimethylsilane is its conversion to 3-(tert-butyldimethylsilyloxy)phenylboronic acid. This reaction is a critical step in accessing a wide range of biaryl and heteroaryl structures, which are common motifs in biologically active molecules. The synthesis is typically achieved through a lithium-halogen exchange followed by quenching with a borate ester.

A detailed experimental protocol for this conversion is outlined in patent literature. The following procedure provides a representative example:

To a solution of (3-Bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq) in a mixture of anhydrous tetrahydrofuran (THF) and toluene at -78 °C is added n-butyllithium (1.1 eq) dropwise, maintaining the internal temperature below -70 °C. The resulting mixture is stirred at this temperature for 30 minutes. Triisopropyl borate (1.2 eq) is then added dropwise, again ensuring the temperature does not exceed -70 °C. The reaction mixture is allowed to warm to room temperature and stirred for an additional 1 hour. The reaction is then quenched by the addition of saturated aqueous ammonium chloride solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel chromatography to afford 3-(tert-butyldimethylsilyloxy)phenylboronic acid.

| Reactant/Reagent | Molecular Weight ( g/mol ) | Equivalents | Amount |

| (3-Bromophenoxy)(tert-butyl)dimethylsilane | 287.27 | 1.0 | Varies |

| n-Butyllithium | 64.06 | 1.1 | Varies |

| Triisopropyl borate | 188.08 | 1.2 | Varies |

| Tetrahydrofuran (THF) | 72.11 | - | Solvent |

| Toluene | 92.14 | - | Solvent |

Table 1: Key Reagents for the Synthesis of 3-(tert-butyldimethylsilyloxy)phenylboronic acid

Caption: Synthetic pathway from (3-Bromophenoxy)(tert-butyl)dimethylsilane to its corresponding boronic acid.

Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds

Another significant application of (3-Bromophenoxy)(tert-butyl)dimethylsilane is its direct use in Buchwald-Hartwig amination reactions. This powerful palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds, a fundamental transformation in the synthesis of numerous pharmaceuticals, particularly kinase inhibitors which often feature arylamine scaffolds.

A representative procedure for the Buchwald-Hartwig amination using (3-Bromophenoxy)(tert-butyl)dimethylsilane is described in patents focused on the synthesis of kinase inhibitors.

A mixture of (3-Bromophenoxy)(tert-butyl)dimethylsilane (1.0 eq), the desired amine (1.2 eq), palladium(II) acetate (0.05 eq), a suitable phosphine ligand (e.g., Xantphos, 0.1 eq), and cesium carbonate (2.0 eq) in anhydrous 1,4-dioxane is degassed and heated to 100 °C under a nitrogen atmosphere for 12-18 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The resulting residue is purified by column chromatography on silica gel to yield the desired N-aryl product.

| Reactant/Reagent | Role | Typical Molar Ratio (to Aryl Bromide) |

| (3-Bromophenoxy)(tert-butyl)dimethylsilane | Aryl Halide | 1.0 |

| Amine | Nucleophile | 1.2 |

| Palladium(II) Acetate | Catalyst Precursor | 0.05 |

| Phosphine Ligand (e.g., Xantphos) | Ligand | 0.1 |

| Cesium Carbonate | Base | 2.0 |

| 1,4-Dioxane | Solvent | - |

Table 2: Typical Reagents for Buchwald-Hartwig Amination

Caption: General workflow for a Buchwald-Hartwig amination experiment.

Application in Kinase Inhibitor Synthesis: A Signaling Pathway Perspective

The products derived from (3-Bromophenoxy)(tert-butyl)dimethylsilane are frequently utilized as key building blocks in the synthesis of potent and selective kinase inhibitors. These inhibitors play a crucial role in cancer therapy by targeting specific signaling pathways that are dysregulated in tumor cells. For instance, many patented kinase inhibitors target pathways such as the Bruton's tyrosine kinase (BTK) signaling pathway, which is critical for B-cell development and is implicated in various B-cell malignancies.

Caption: Inhibition of the BTK signaling pathway by a synthesized kinase inhibitor.

Conclusion

(3-Bromophenoxy)(tert-butyl)dimethylsilane stands as a testament to the importance of strategically designed building blocks in modern drug discovery. Its utility in forming key boronic acid and arylamine intermediates provides a streamlined path to complex molecular targets. The detailed protocols and workflows presented in this guide, derived from the patent literature, offer a practical resource for researchers and scientists. As the quest for more selective and potent therapeutics continues, the innovative application of such versatile chemical tools will undoubtedly remain at the forefront of medicinal chemistry.

Methodological & Application

Application Notes and Protocols for the Use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

(3-Bromophenoxy)(tert-butyl)dimethylsilane is a versatile building block in modern organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Its utility stems from the presence of a bromine atom, which can readily participate in catalytic cycles, and a tert-butyldimethylsilyl (TBDMS) protected phenol. The TBDMS group is generally stable under the basic conditions of many cross-coupling reactions, allowing for the synthesis of complex molecules with a free or potentially free phenol moiety for further functionalization. This document provides detailed application notes and representative protocols for the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions.

Stability of the TBDMS Protecting Group

The tert-butyldimethylsilyl (TBDMS or TBS) ether is a robust protecting group for hydroxyl functionalities. Its stability is a key consideration in planning multi-step synthetic sequences. Generally, the TBDMS group is stable to a wide range of non-acidic reagents and chromatographic conditions.

-

Basic and Nucleophilic Conditions: TBDMS ethers are highly stable in the presence of bases such as alkali metal carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and alkoxides (e.g., NaOtBu), which are commonly used in cross-coupling reactions. They are also resistant to many nucleophiles.

-

Acidic Conditions: The TBDMS group is sensitive to acidic conditions and can be readily cleaved. The rate of cleavage is dependent on the acid strength and the steric environment of the silyl ether.

-

Fluoride Ions: The TBDMS group is exceptionally labile in the presence of fluoride ions (e.g., from tetrabutylammonium fluoride - TBAF, or potassium fluoride - KF). This is due to the formation of the highly stable Si-F bond. Care must be taken if fluoride additives are used in cross-coupling protocols.

Suzuki-Miyaura Coupling: Synthesis of Biaryls

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between aryl halides and organoboron compounds. (3-Bromophenoxy)(tert-butyl)dimethylsilane can be effectively coupled with a variety of aryl and heteroaryl boronic acids or their esters to generate silyl-protected biphenyl derivatives.

Quantitative Data for Suzuki-Miyaura Coupling (Representative)

The following table presents representative data for the Suzuki-Miyaura coupling of aryl bromides with various boronic acids, analogous to the reactions of (3-Bromophenoxy)(tert-butyl)dimethylsilane.

| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 95 |

| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1) | XPhos (3) | K₂CO₃ | Dioxane/H₂O | 100 | 16 | 92 |

| 3 | 3-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 18 | 88 |

| 4 | 4-Vinylphenylboronic acid | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 90 |

Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 3-(tert-Butyldimethylsilyloxy)-4'-methoxybiphenyl

-

Reaction Setup: To a flame-dried Schlenk flask, add (3-Bromophenoxy)(tert-butyl)dimethylsilane (287 mg, 1.0 mmol), 4-methoxyphenylboronic acid (167 mg, 1.1 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add potassium phosphate (K₃PO₄, 424 mg, 2.0 mmol) followed by anhydrous toluene (5 mL) and deionized water (0.5 mL).

-

Reaction: Heat the reaction mixture to 100 °C with vigorous stirring for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, wash with brine (2 x 15 mL), and dry over anhydrous sodium sulfate.

-

Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

Visualization of Suzuki-Miyaura Coupling Workflow

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: Synthesis of Aryl Amines

The Buchwald-Hartwig amination enables the formation of C-N bonds, providing a powerful route to synthesize aryl amines. (3-Bromophenoxy)(tert-butyl)dimethylsilane can be coupled with a wide range of primary and secondary amines. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with less reactive amines.

Quantitative Data for Buchwald-Hartwig Amination (Representative)

The following table shows representative data for the Buchwald-Hartwig amination of aryl bromides with various amines, analogous to reactions with (3-Bromophenoxy)(tert-butyl)dimethylsilane.

| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Morpholine | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu | Toluene | 100 | 18 | 94 |

| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | Dioxane | 110 | 24 | 89 |

| 3 | Benzylamine | Pd₂(dba)₃ (1) | RuPhos (2) | Cs₂CO₃ | Toluene | 100 | 16 | 91 |

| 4 | n-Hexylamine | Pd(OAc)₂ (2) | BrettPhos (4) | LHMDS | THF | 80 | 20 | 85 |

Experimental Protocol: Buchwald-Hartwig Amination

Synthesis of 4-(3-(tert-Butyldimethylsilyloxy)phenyl)morpholine

-

Reaction Setup: In a glovebox, add Pd₂(dba)₃ (13.7 mg, 0.015 mmol, 1.5 mol%) and BINAP (28.0 mg, 0.03 mmol, 3 mol%) to a flame-dried Schlenk tube. Add anhydrous toluene (2 mL) and stir for 10 minutes.

-

Reagent Addition: To the catalyst mixture, add (3-Bromophenoxy)(tert-butyl)dimethylsilane (287 mg, 1.0 mmol), morpholine (105 µL, 1.2 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).

-

Reaction: Seal the tube and remove it from the glovebox. Heat the reaction mixture to 100 °C with vigorous stirring for 18 hours. Monitor the reaction by TLC or GC-MS.

-

Work-up: After cooling to room temperature, dilute the reaction mixture with diethyl ether (20 mL) and filter through a pad of Celite.

-

Purification: Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain the desired product.

Visualization of Buchwald-Hartwig Catalytic Cycle

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling provides a reliable method for the synthesis of aryl alkynes by reacting aryl halides with terminal alkynes. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.

Quantitative Data for Sonogashira Coupling (Representative)

The following table presents representative data for the Sonogashira coupling of aryl bromides with various terminal alkynes, analogous to reactions with (3-Bromophenoxy)(tert-butyl)dimethylsilane.

| Entry | Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 93 |

| 2 | 1-Hexyne | Pd(OAc)₂ (1.5) | CuI (3) | iPr₂NH | Dioxane | 80 | 16 | 87 |

| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | Toluene | 70 | 18 | 90 |

| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Piperidine | DMF | 50 | 10 | 85 |

Experimental Protocol: Sonogashira Coupling

Synthesis of (tert-Butyl)dimethyl(3-(phenylethynyl)phenoxy)silane

-

Reaction Setup: To a Schlenk flask, add (3-Bromophenoxy)(tert-butyl)dimethylsilane (287 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (14 mg, 0.02 mmol, 2 mol%), and copper(I) iodide (7.6 mg, 0.04 mmol, 4 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

-

Reagent Addition: Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (Et₃N, 279 µL, 2.0 mmol). Then, add phenylacetylene (121 µL, 1.1 mmol) dropwise.

-

Reaction: Heat the reaction mixture to 65 °C and stir for 12 hours. Monitor the progress by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove the ammonium salts.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.

Visualization of Sonogashira Coupling Experimental Workflow

Caption: Experimental workflow for a Sonogashira coupling reaction.

These protocols and data provide a strong starting point for the use of (3-Bromophenoxy)(tert-butyl)dimethylsilane in a variety of powerful cross-coupling reactions, enabling the synthesis of a diverse range of functionalized aromatic compounds. Researchers should note that optimization of reaction conditions may be necessary for specific substrates to achieve the best results.

Application Notes and Protocols for Suzuki Coupling with (3-Bromophenoxy)(tert-butyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3][4] This powerful palladium-catalyzed reaction joins an organoboron species, typically a boronic acid or ester, with an organohalide.[1][2][3][4] These application notes provide a comprehensive guide for utilizing (3-Bromophenoxy)(tert-butyl)dimethylsilane as a substrate in Suzuki-Miyaura cross-coupling reactions. The resulting 3-aryloxyphenyl ethers are valuable structural motifs in medicinal chemistry and materials science. The tert-butyldimethylsilyl (TBDMS) protecting group on the phenolic oxygen offers stability under various reaction conditions and can be readily removed post-coupling, allowing for further functionalization.

The general reaction scheme involves the palladium-catalyzed coupling of (3-Bromophenoxy)(tert-butyl)dimethylsilane with an arylboronic acid in the presence of a base. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and reaction efficiency.

Catalytic Cycle of the Suzuki-Miyaura Coupling